molecular formula C19H13N3O3S B2623732 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide CAS No. 2034397-36-7

4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide

Cat. No.: B2623732
CAS No.: 2034397-36-7
M. Wt: 363.39
InChI Key: PTMWTHCJYMNDBV-UHFFFAOYSA-N
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Description

4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene core, followed by the introduction of the pyrazine and thiophene moieties through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group under mild conditions to avoid decomposition of the sensitive intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties, such as improved conductivity or stability.

Mechanism of Action

The mechanism of action of 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide: shares structural similarities with other chromene derivatives, such as coumarins and flavonoids.

    Thiophene-containing compounds: These compounds are known for their electronic properties and are used in materials science.

    Pyrazine derivatives: These compounds are often studied for their biological activities and potential therapeutic applications.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for research and development in various scientific fields.

Properties

IUPAC Name

4-oxo-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c23-14-10-16(25-15-5-2-1-4-12(14)15)19(24)22-11-13-18(21-8-7-20-13)17-6-3-9-26-17/h1-10H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMWTHCJYMNDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NC=CN=C3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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